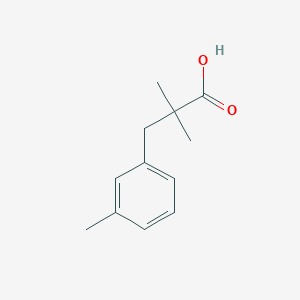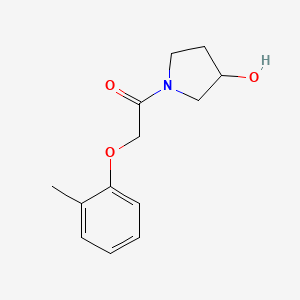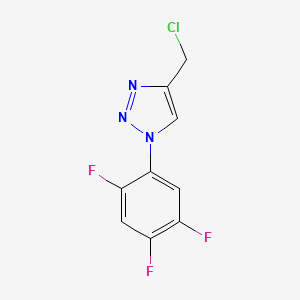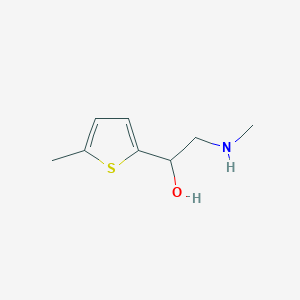![molecular formula C11H14BrNO B1468562 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol CAS No. 1408388-16-8](/img/structure/B1468562.png)
1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol
Vue d'ensemble
Description
“1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol” is a chemical compound with the IUPAC name 3-(4-bromobenzyl)pyrrolidin-3-ol hydrochloride . It has a molecular weight of 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol” includes a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . It also contains a bromobenzyl group .Physical And Chemical Properties Analysis
“1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol” is a powder that is stored at room temperature . It has a molecular weight of 292.6 .Applications De Recherche Scientifique
Organocatalysis
A derivative of pyrrolidin-3-ol, specifically "3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol," has been identified as an effective organocatalyst for asymmetric Michael addition reactions. These reactions show good to high yields and excellent enantioselectivities, suggesting the potential of related compounds in catalysis. The study involved synthesizing a related compound to investigate the catalyzing mechanism, indicating that hydrogen bonds might form between the catalyst and reactants like β-nitrostyrene (Cui Yan-fang, 2008).
Antioxidant and Anticholinergic Activities
Derivatives of bromophenols, including structures related to 1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol, have been synthesized and evaluated for their antioxidant and anticholinergic activities. These compounds have shown significant radical scavenging abilities and demonstrated potent antioxidant activities when compared to standard antioxidants. Moreover, their inhibitory effects on cholinergic enzymes like acetylcholinesterase and butyrylcholinesterase suggest potential therapeutic applications in neurological disorders (Mohsen Rezai et al., 2018).
Antithrombin Activity
Enantiomerically pure pyrrolidine derivatives, synthesized with high enantiomeric excess, have shown potential as thrombin inhibitors according to molecular docking studies. These findings indicate the utility of such compounds in designing anticoagulant therapies, demonstrating the versatility of pyrrolidine derivatives in medicinal chemistry (Seylan Ayan et al., 2013).
Synthesis and Chemical Properties
Research on the synthesis of pyrrolidine derivatives, including 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, highlights the utility of these compounds in further chemical transformations. For example, they can be used as intermediates in the synthesis of complex organic molecules, demonstrating the role of pyrrolidine derivatives in synthetic organic chemistry (D. Ennis et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFUFKRHOBDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
![methyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468483.png)



![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)



![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

